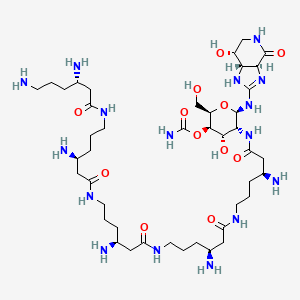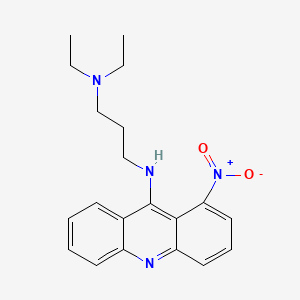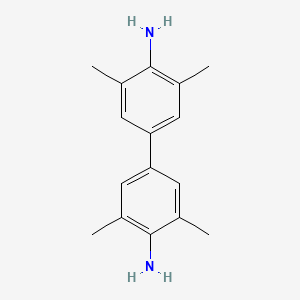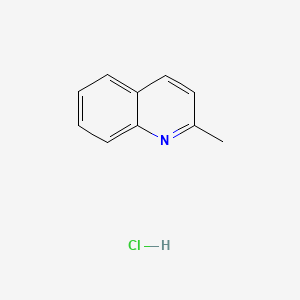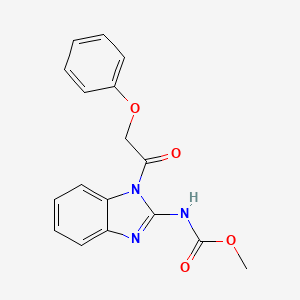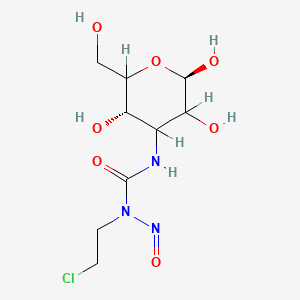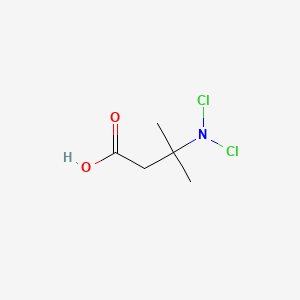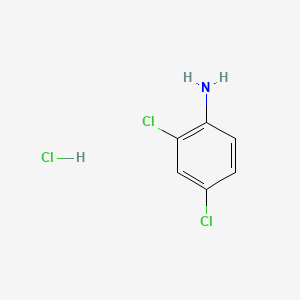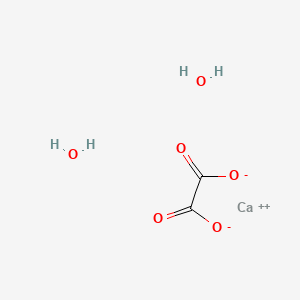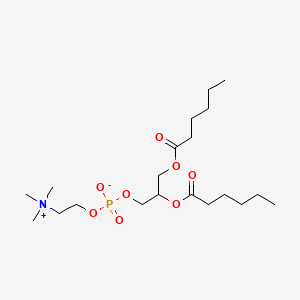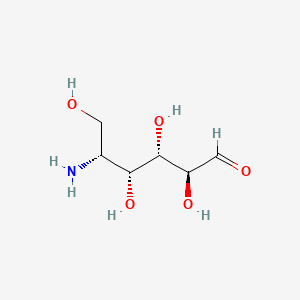
Silver Iodide
Overview
Description
Silver Iodide (AgI) is an inorganic compound that is a bright yellow solid . It is a photosensitive solid used in photography, as an antiseptic in medicine, and in cloud seeding . It is a light-colored yellow crystalline solid that tends to darken when exposed to light for a long time .
Synthesis Analysis
Silver Iodide is prepared by reaction of an iodide solution (e.g., potassium iodide) with a solution of silver ions (e.g., silver nitrate) . A study employed an electric discharge machine (EDM) and the Electrical Spark Discharge Method (ESDM) to prepare silver iodide nanocolloid (AgINC) .Molecular Structure Analysis
The structure adopted by silver iodide is temperature dependent . The superionic conductor, solid state, and body-centered cubic structure, silver iodide at room temperature, has been studied via molecular dynamics simulations .Chemical Reactions Analysis
The most common method for the synthesis of silver iodide is by reacting silver nitrate (AgNO3) with potassium iodide (KI). This reaction produces silver iodide and potassium nitrate (KNO3) .Physical And Chemical Properties Analysis
Silver iodide is a yellowish, crystalline solid. It has a molecular weight of approximately 234.77 g/mol . At room temperature, it’s relatively stable, with a melting point of 557 degrees Celsius . One of the most intriguing features of silver iodide is its photo-sensitive nature .Scientific Research Applications
Materials Science: Supramolecular Assembly and Sol–Gel Transition
Silver Iodide plays a crucial role in materials science, particularly in the study of iodine clocks and their applications. These systems, which involve the dynamic removal of iodine, can be exploited for time-controlled autonomous dissipative self-assembly and sol–gel transitions . This has significant implications for the development of new materials with programmable properties.
Electrochemical Power Devices: Superionic Conductor
AgI is known as a superionic conductor with high ionic conductivity at temperatures above 420 K. This property makes it a potential candidate for use in various electrochemical power devices such as fuel cells, lightweight lithium-ion batteries, and supercapacitors . Understanding the transport dynamics in ionic conductors like AgI is essential for advancing these technologies.
Medicine: Antimicrobial and Antibacterial Applications
In the medical field, Silver Iodide has been utilized as a sustained release antibacterial agent in medical devices. Its antiseptic properties are also leveraged in various applications, including wound dressings and coatings for medical equipment to prevent infections .
Environmental Science: Cloud Seeding
AgI is widely employed in cloud seeding to enhance precipitation. Its structure, similar to ice crystals, helps in the aggregation of supercooled liquid water droplets, thereby increasing the amount of rain and snow that can fall from clouds . This application is particularly important in regions facing water scarcity.
Photography: Photographic Films
Historically, Silver Iodide has been used in photographic films due to its photosensitivity. The compound’s ability to form an image upon exposure to light has been fundamental to the development of photography as an art and science form .
Proteomics Research: Mechanistic Studies
In proteomics research, AgI is used to explore the mechanisms of action of silver compounds, including their anticancer properties. Silver Iodide’s interaction with proteins and its potential to disrupt protein homeostasis is a subject of significant interest in the study of cancer and other diseases .
Mechanism of Action
Safety and Hazards
Future Directions
There are several methods that could be followed to reduce the discolouration concern, including the use of nanoparticles of silver, of silver fluoride, or of selenium or other metals with antimicrobial actions . Future research should address the topic of selenium chemistry to optimise how SeNPs would be used with or in place of ionic silver .
properties
IUPAC Name |
iodosilver | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.HI/h;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFPLIAKTHOCQP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ag]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgI | |
| Record name | silver iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Silver_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064836 | |
| Record name | Silver iodide (AgI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.773 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow odorless solid; Gradually darkened by light; [Merck Index] Insoluble in water (28X10-7 g/l at 25 deg C); [HSDB] | |
| Record name | Silver iodide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7041 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1506 °C | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in hydriodic acid, /aqueous solutions of/ potassium iodide, sodium chloride, potassium cyanide, ammonium hydroxide, and sodium thiosulfate., Sol in concn soln of alkali bromides, chlorides, thiocyanates, thiosulfates, mercuric and silver nitrates, In water, 28X10-7 g/l @ 25 °C; 25X10-6 g/l at 60 °C | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
5.67 | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1 MM HG @ 820 °C | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Silver Iodide | |
Color/Form |
Light yellow, powder; crystals are hexagonal or cubic | |
CAS RN |
7783-96-2 | |
| Record name | Silver iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silver iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783962 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver iodide (AgI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silver iodide (AgI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0064836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Silver iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.125 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
552 °C | |
| Record name | SILVER IODIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2930 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q & A
Q1: How does silver iodide interact with clouds to modify weather?
A1: Silver iodide (AgI) acts as an effective ice nucleus due to its structural similarity to ice. [, ] When introduced into supercooled clouds (containing water droplets below freezing point), AgI particles provide a surface for these droplets to freeze onto. This ice crystal formation process is more efficient than spontaneous freezing in the atmosphere. [, ] These ice crystals then grow larger, eventually becoming heavy enough to fall as precipitation.
Q2: How does the effectiveness of silver iodide as an ice nucleus vary?
A2: The ice nucleating efficiency of AgI depends on factors like particle size, production method, and the presence of impurities. [, , ] Smaller AgI particles are generally more effective ice nuclei than larger ones. [, ] Additionally, the presence of certain impurities, such as soluble salts like potassium iodide, can enhance the ice-forming ability of AgI smokes. []
Q3: Does sunlight affect the ice-forming ability of silver iodide?
A3: Yes, exposure to ultraviolet (UV) light can decrease the ice nucleating ability of AgI. This is thought to be due to photolysis, which alters the surface properties of AgI particles. [, ] The presence of water vapor during UV exposure can further impact this photolysis and reduce AgI's effectiveness. []
Q4: What is the molecular formula and weight of silver iodide?
A4: The molecular formula of silver iodide is AgI. Its molecular weight is 234.77 g/mol.
Q5: What spectroscopic techniques are used to characterize silver iodide?
A5: X-ray diffraction (XRD) is commonly used to analyze the crystalline structure of AgI. [, , ] Electron microscopy (TEM, SEM) is used to visualize the size and morphology of AgI particles. [, , ] UV-Vis spectroscopy can be employed to study the optical properties of AgI nanoparticles. [, ]
Q6: How is silver iodide incorporated into cloud seeding operations?
A7: Silver iodide is typically dispersed into the atmosphere using ground-based generators or aircraft. [, , ] Ground-based generators often burn acetone solutions containing silver iodide, while aircraft may release flares or use spray systems. [, ]
Q7: Does silver iodide have any other catalytic applications besides weather modification?
A8: Yes, research indicates that silver iodide nanoparticles can catalyze organic reactions. For example, they have been shown to be effective catalysts in the synthesis of 6,8-dibromoflavones. [] Additionally, silver iodide can be used as a photocatalyst for hydrogen production and organic dye degradation. []
Q8: Have there been any computational studies on the ice nucleating ability of silver iodide?
A9: Yes, molecular dynamics simulations have been used to investigate the interaction of water molecules with different surfaces of silver iodide. [] These simulations provide insights into the molecular mechanisms of ice nucleation and help understand how factors like surface structure affect ice formation.
Q9: How is the environmental impact of silver iodide mitigated?
A11: Monitoring programs are essential for assessing the accumulation of silver in the environment due to cloud seeding. [] Additionally, ongoing research focuses on developing alternative seeding agents with potentially lower environmental impacts. [] Understanding the long-term effects of silver iodide in the environment remains a crucial area for further research.
Q10: Are there any alternative materials being considered for cloud seeding?
A12: Yes, researchers are exploring alternatives to silver iodide for cloud seeding due to the potential environmental concerns. [] These alternatives include hygroscopic materials like salts and organic compounds that can promote droplet growth and potentially enhance precipitation.
Q11: What kind of research infrastructure is needed to study the effects of cloud seeding?
A13: Studying cloud seeding requires specialized equipment and facilities, including weather radars, aircraft equipped with cloud physics instruments, ground-based monitoring stations, and sophisticated modeling tools. [, , ] Collaboration between meteorological agencies, research institutions, and universities is crucial for conducting comprehensive studies on cloud seeding.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-(1-hydroxyethyl)-9-[hydroxy(1H-indol-3-yl)methyl]-12,21-bis(hydroxymethyl)-18-(1-hydroxy-2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide](/img/structure/B1203027.png)
